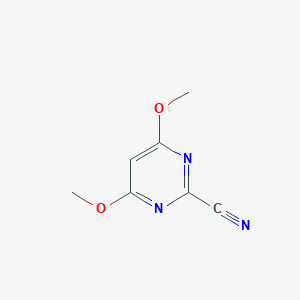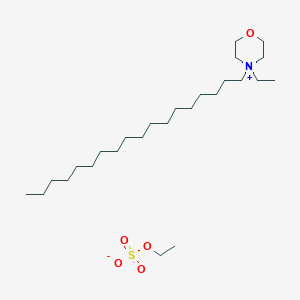
trans-1-Cinamilpiperazina
Descripción general
Descripción
trans-1-Cinnamylpiperazine: is a derivative of piperazine and cinnamyl alcohol, combining the structural features of both molecules. It is known for its potential pharmacological activities and is used as an important organic synthetic reagent .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of bile acid piperazinyl derivatives which display pro-apoptotic properties on carcinoma human cell lines .
Biology and Medicine:
- Investigated for its potential as an antiprotozoal agent against Philasterides dicentrarchi .
- Studied for its anticancer properties, particularly in inhibiting pancreatic cancer cell proliferation .
Industry:
Mecanismo De Acción
Trans-1-Cinnamylpiperazine, also known as 1-Cinnamylpiperazine, is a compound with a molecular formula of C13H18N2 and a molecular weight of 202.3 . This compound has been used in various research and development applications .
Target of Action
It’s known that this compound is an important organic synthetic reagent for the preparation of opioid tripeptides .
Mode of Action
It’s known to be used in the synthesis of opioid tripeptides , which suggests it may interact with opioid receptors or related pathways.
Biochemical Pathways
Given its use in the synthesis of opioid tripeptides , it may be involved in the opioid signaling pathway.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Trans-1-Cinnamylpiperazine exhibits low hematotoxicity and good cancer cell growth inhibition in two- and three-dimensional in vitro models . This suggests that it may have potential therapeutic applications in cancer treatment.
Action Environment
The action of Trans-1-Cinnamylpiperazine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at +4°C , suggesting that temperature can affect its stability. Furthermore, it should be stored under an inert atmosphere , indicating that exposure to oxygen or other reactive gases could potentially alter its efficacy or stability.
Análisis Bioquímico
Cellular Effects
The cellular effects of Trans-1-Cinnamylpiperazine are not well studied. It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with Benzhydryl Chloride: One method involves reacting trans-1-Cinnamylpiperazine with benzhydryl chloride in an alkaline medium.
General Synthesis: It can also be synthesized by reacting piperazine with cinnamyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to maintain its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often leading to the formation of simpler piperazine derivatives.
Comparación Con Compuestos Similares
Cinnarizine: A piperazine derivative used as an antihistamine and calcium channel blocker.
Flunarizine: Another piperazine derivative used for the prophylaxis of migraine and treatment of vertigo.
Uniqueness: trans-1-Cinnamylpiperazine is unique due to its combination of piperazine and cinnamyl alcohol structures, which confer distinct pharmacological properties. Its ability to inhibit cancer cell proliferation and its potential antipsychotic effects set it apart from other similar compounds .
Propiedades
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIOMTZIIOUMA-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035300 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87179-40-6, 18903-01-0 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 87179-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-Cinnamylpiperazine metabolized in rats?
A: Research indicates that 1-Cinnamylpiperazine is a metabolite of 1-Butyryl-4-cinnamylpiperazine hydrochloride (BCP-HCl), an analgesic agent []. When BCP-HCl is administered to rats, 1-Cinnamylpiperazine is detected in both urine and bile, alongside other metabolites like 1-n-butyrylpiperazine and hydroxylated derivatives of BCP []. This metabolic pathway suggests the involvement of enzymatic cleavage and oxidation reactions.
Q2: Are there any studies exploring the potential of 1-Cinnamylpiperazine derivatives in cancer treatment?
A: While the provided research doesn't directly investigate 1-Cinnamylpiperazine's anticancer properties, one study explored the use of trans-1-Cinnamylpiperazine as a scaffold in peptidomimetics designed to inhibit the growth of pancreatic cancer cells []. These peptidomimetics incorporated trans-1-Cinnamylpiperazine alongside an opioid tripeptide fragment []. The study demonstrated that these hybrid molecules exhibited promising antiproliferative effects against pancreatic cancer cells in both two-dimensional and three-dimensional in vitro models []. This highlights the potential of exploring 1-Cinnamylpiperazine derivatives for developing novel cancer therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)





